6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its multiple functional groups, including butoxyphenyl, cyano, methyl, phenylcarbamoyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Butoxyphenyl Derivatives: This involves the reaction of butoxybenzene with appropriate reagents to introduce functional groups.
Cyclization Reactions: The intermediates undergo cyclization to form pyridine rings.
Functional Group Modifications: Introduction of cyano, methyl, and phenylcarbamoyl groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Butoxyphenyl Derivatives: Compounds with similar butoxyphenyl groups.
Pyridine Derivatives: Compounds with pyridine rings and similar functional groups.
Uniqueness
The uniqueness of 4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE lies in its complex structure and the combination of multiple functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C52H52N6O4S2 |
---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-6-[4-[4-(4-butoxyphenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylbutylsulfanyl]-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C52H52N6O4S2/c1-5-7-29-61-41-25-21-37(22-26-41)47-43(33-53)51(55-35(3)45(47)49(59)57-39-17-11-9-12-18-39)63-31-15-16-32-64-52-44(34-54)48(38-23-27-42(28-24-38)62-30-8-6-2)46(36(4)56-52)50(60)58-40-19-13-10-14-20-40/h9-14,17-28H,5-8,15-16,29-32H2,1-4H3,(H,57,59)(H,58,60) |
InChI Key |
KMQVBOPSDNQOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3)C)SCCCCSC4=NC(=C(C(=C4C#N)C5=CC=C(C=C5)OCCCC)C(=O)NC6=CC=CC=C6)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.